An In-depth Technical Guide to 2-Cyano-3-morpholinoacrylamide: Properties, Mechanisms, and Applications
An In-depth Technical Guide to 2-Cyano-3-morpholinoacrylamide: Properties, Mechanisms, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Promising Covalent Modifier
2-Cyano-3-morpholinoacrylamide is a small molecule that has garnered significant interest within the scientific community, particularly in the fields of chemical biology and drug discovery. Its unique chemical architecture, featuring an electron-deficient α,β-unsaturated system, positions it as a potent covalent modifier of biological macromolecules. This guide provides a comprehensive overview of the fundamental properties, mechanism of action, and practical applications of 2-Cyano-3-morpholinoacrylamide, offering valuable insights for researchers and drug development professionals.
At its core, 2-Cyano-3-morpholinoacrylamide belongs to the class of 2-cyano-3-acrylamide derivatives. These compounds are recognized for their ability to engage in Michael addition reactions with nucleophilic residues on proteins, most notably the thiol group of cysteine. This capacity for covalent bond formation can lead to irreversible or reversible inhibition of enzyme activity, making them valuable tools for probing protein function and for the development of targeted therapeutics. The morpholine moiety, a common heterocycle in medicinal chemistry, can influence the compound's physicochemical properties, such as solubility and metabolic stability, and may also contribute to its target-binding affinity.[1]
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of 2-Cyano-3-morpholinoacrylamide is paramount for its effective use in research and development. These properties dictate its behavior in biological systems and inform decisions regarding formulation, delivery, and experimental design.
| Property | Value | Reference |
| CAS Number | 25229-97-4 | [2] |
| Molecular Formula | C₈H₁₁N₃O₂ | [2] |
| Molecular Weight | 181.19 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 173-175 °C | |
| Density | 1.342 g/cm³ | [5] |
| Solubility | Information not readily available. Likely soluble in organic solvents like DMSO and DMF. | |
| SMILES | O=C(N)C(=CN1CCOCC1)C#N | [2] |
| InChI | InChI=1S/C8H11N3O2/c9-5-7(8(10)12)6-11-1-3-13-4-2-11/h6H,1-4H2,(H2,10,12) | [2] |
Synthesis of 2-Cyano-3-morpholinoacrylamide: A Practical Approach
The synthesis of 2-Cyano-3-morpholinoacrylamide is typically achieved through a Knoevenagel condensation reaction. This well-established method involves the reaction of an active methylene compound, in this case, 2-cyanoacetamide, with an appropriate electrophile. A plausible synthetic route involves the reaction of 2-cyanoacetamide with a morpholine-containing vinyl ether or a similar reactive species.[6]
A general procedure for the synthesis of related 2-cyano-3-(substituted)acrylamide derivatives involves the condensation of an aldehyde with 2-cyanoacetamide in the presence of a basic catalyst, such as piperidine or an inorganic base, in a suitable solvent like ethanol.[4][7]
Exemplary Synthetic Protocol (based on analogous reactions):
Reaction:
A conceptual schematic of the Knoevenagel condensation for the synthesis of 2-Cyano-3-morpholinoacrylamide.
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of morpholine-4-carbaldehyde and 2-cyanoacetamide in ethanol.
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine, to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Mechanism of Action: A Covalent Dance with Cellular Targets
The primary mechanism of action of 2-Cyano-3-morpholinoacrylamide and its analogs revolves around their ability to act as covalent inhibitors.[8] The electrophilic nature of the α,β-unsaturated carbonyl system makes it susceptible to nucleophilic attack by amino acid residues on target proteins, particularly the highly nucleophilic thiol group of cysteine.[9] This interaction can be either reversible or irreversible, depending on the specific electronic properties of the acrylamide and the local environment of the target cysteine.
Targeting the Ubiquitin-Proteasome System: The Role of Deubiquitinase Inhibition
A significant body of evidence points towards the ubiquitin-proteasome system as a key target for 2-cyano-3-acrylamide derivatives.[10] Specifically, these compounds have been shown to inhibit deubiquitinases (DUBs), a family of enzymes responsible for removing ubiquitin from proteins, thereby regulating a vast array of cellular processes.[10][11]
The inhibition of DUBs by 2-Cyano-3-morpholinoacrylamide and its analogs can have profound downstream effects on cellular signaling pathways. By preventing the removal of ubiquitin from target proteins, these inhibitors can lead to the accumulation of polyubiquitinated proteins, which can, in turn, alter protein stability, localization, and activity. This modulation of the ubiquitin landscape can impact critical cellular functions, including inflammatory responses and cell survival.[10][11]
A study investigating a library of 2-cyano-3-acrylamide small molecules identified a compound, designated C6, with potent anti-infective activity against intracellular pathogens.[11] This activity was attributed to the compound's ability to inhibit DUBs in both human and murine cells, highlighting the therapeutic potential of this chemical scaffold.[10][11]
Mechanism of DUB inhibition by 2-Cyano-3-morpholinoacrylamide.
Modulation of Key Signaling Pathways
The inhibition of DUBs and other potential targets by 2-cyano-3-acrylamide derivatives can lead to the modulation of critical intracellular signaling pathways, including the NF-κB and MAPK pathways. These pathways are central regulators of inflammation, cell proliferation, and survival.
-
NF-κB Signaling: The NF-κB pathway is a key regulator of the inflammatory response.[12] Its activation is tightly controlled by ubiquitination. By inhibiting DUBs that regulate NF-κB signaling components, 2-cyano-3-acrylamide derivatives can suppress the activation of this pathway, leading to anti-inflammatory effects.[11]
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and stress responses.[13] Dysregulation of this pathway is a hallmark of many diseases, including cancer.[14] Some 2-cyanoacrylamide derivatives have been shown to inhibit kinases within the MAPK cascade, such as TAK1, thereby interfering with downstream signaling events.[15][16]
Experimental Protocols: A Guide for the Bench Scientist
The following protocols provide a starting point for researchers wishing to investigate the biological activities of 2-Cyano-3-morpholinoacrylamide.
In-Vitro Deubiquitinase (DUB) Inhibition Assay
This protocol is a generalized procedure and may require optimization for specific DUBs and substrates.
Objective: To determine the inhibitory activity of 2-Cyano-3-morpholinoacrylamide against a specific deubiquitinase.
Materials:
-
Purified recombinant DUB enzyme
-
Fluorogenic or colorimetric DUB substrate (e.g., ubiquitin-AMC, di-ubiquitin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
2-Cyano-3-morpholinoacrylamide stock solution (in DMSO)
-
96-well microplate (black or clear, depending on the detection method)
-
Plate reader capable of fluorescence or absorbance measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of 2-Cyano-3-morpholinoacrylamide in assay buffer.
-
Enzyme and Inhibitor Incubation: In the wells of the microplate, add the DUB enzyme and the diluted inhibitor solutions. Include a control with DMSO only. Incubate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for covalent modification.
-
Substrate Addition: Initiate the reaction by adding the DUB substrate to each well.
-
Signal Detection: Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value.
Workflow for an in-vitro DUB inhibition assay.
Cell Viability Assay
Objective: To assess the cytotoxicity of 2-Cyano-3-morpholinoacrylamide on a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
2-Cyano-3-morpholinoacrylamide stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)
-
96-well cell culture plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2-Cyano-3-morpholinoacrylamide. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Signal Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the compound concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-cyano-3-acrylamide derivatives is highly dependent on their chemical structure. The morpholine ring in 2-Cyano-3-morpholinoacrylamide is considered a "privileged structure" in medicinal chemistry, often contributing to improved pharmacokinetic properties and target engagement.[1][2] Studies on related morpholine-containing compounds have shown that this moiety can enhance potency and provide desirable drug-like characteristics.[1][17]
The core 2-cyanoacrylamide "warhead" is crucial for the covalent interaction with target proteins.[8] Modifications to the substituent at the 3-position can significantly impact the compound's reactivity, selectivity, and overall biological profile. For instance, in a study of 2-cyano-3-acrylamide DUB inhibitors, variations in the substituent at this position led to differences in anti-infective efficacy and toxicity.[11]
Applications and Future Directions
The unique properties of 2-Cyano-3-morpholinoacrylamide and its analogs make them valuable tools and potential therapeutic leads in several areas:
-
Chemical Probes: These compounds can be used as chemical probes to identify and validate novel drug targets, particularly within the DUB family and other enzyme classes with reactive cysteine residues.
-
Drug Discovery: The 2-cyano-3-acrylamide scaffold represents a promising starting point for the development of novel therapeutics for a range of diseases, including infectious diseases, inflammatory disorders, and cancer.[11][15]
-
Basic Research: As selective inhibitors, these molecules can be used to dissect the roles of specific enzymes and signaling pathways in various biological processes.
Future research in this area will likely focus on several key aspects:
-
Target Identification and Selectivity Profiling: A comprehensive understanding of the full range of cellular targets for 2-Cyano-3-morpholinoacrylamide and its analogs is crucial for their development as selective therapeutic agents.
-
Optimization of Pharmacokinetic and Pharmacodynamic Properties: Further medicinal chemistry efforts will be needed to optimize the drug-like properties of this compound class, including their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Elucidation of Downstream Signaling Effects: Detailed studies are required to fully understand the complex cellular consequences of inhibiting the targets of these compounds, which will provide a more complete picture of their therapeutic potential and potential side effects.
Conclusion
2-Cyano-3-morpholinoacrylamide is a fascinating and versatile molecule with significant potential in both basic research and drug discovery. Its ability to act as a covalent inhibitor, particularly of deubiquitinases, opens up new avenues for therapeutic intervention in a variety of diseases. This in-depth technical guide has provided a comprehensive overview of its basic properties, synthesis, mechanism of action, and experimental applications. As our understanding of the intricate roles of its cellular targets continues to grow, so too will the potential for harnessing the power of this promising chemical entity.
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